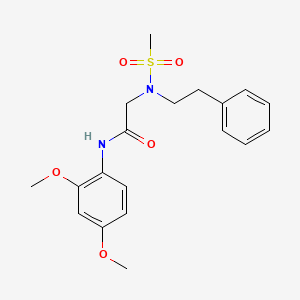
N-(2,4-dimethoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide, commonly known as DMSA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMSA belongs to the class of sulfonamide compounds and has been found to possess various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of DMSA is not fully understood. However, it has been suggested that DMSA exerts its effects by inhibiting the activity of certain enzymes involved in the inflammatory response and pain signaling pathways.
Biochemical and Physiological Effects
DMSA has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, DMSA has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DMSA in lab experiments is its well-established synthesis method and its relatively low cost compared to other compounds with similar properties. However, one of the limitations of using DMSA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on DMSA. One potential avenue of research is to investigate the potential of DMSA as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of DMSA and its potential applications in the treatment of inflammatory and pain-related conditions.
Synthesis Methods
The synthesis of DMSA involves the reaction of 2,4-dimethoxybenzoyl chloride with N-phenethylmethylamine followed by treatment with sodium sulfite. The resulting compound is then acetylated to yield DMSA.
Scientific Research Applications
DMSA has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, DMSA has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-16-9-10-17(18(13-16)26-2)20-19(22)14-21(27(3,23)24)12-11-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGAHLOVSZBYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)



